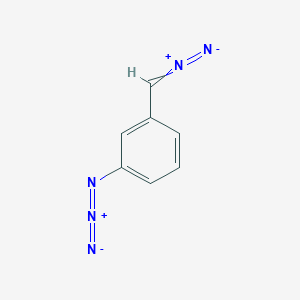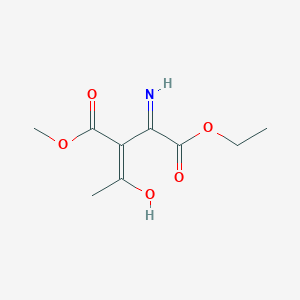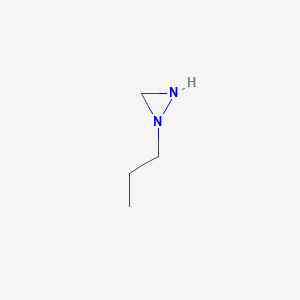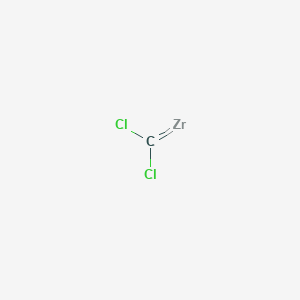
Ethyl 3-(diethoxyphosphoryl)-2-(methoxyimino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(diethoxyphosphoryl)-2-(methoxyimino)propanoate is an organophosphorus compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a diethoxyphosphoryl group and a methoxyimino group attached to a propanoate backbone. Its versatility and reactivity make it a valuable intermediate in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(diethoxyphosphoryl)-2-(methoxyimino)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with ethyl acetoacetate, which undergoes a reaction with diethyl phosphite.
Reaction with Diethyl Phosphite: This reaction is catalyzed by a base such as sodium ethoxide, leading to the formation of ethyl 3-(diethoxyphosphoryl)propanoate.
Methoxyimino Group Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to handle large volumes of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent product quality and yield.
Purification: Employing advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(diethoxyphosphoryl)-2-(methoxyimino)propanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxyphosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphonates.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(diethoxyphosphoryl)-2-(methoxyimino)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and flame retardants.
Wirkmechanismus
The mechanism by which Ethyl 3-(diethoxyphosphoryl)-2-(methoxyimino)propanoate exerts its effects involves:
Molecular Targets: It interacts with enzymes and proteins, often inhibiting their activity.
Pathways Involved: The compound can interfere with metabolic pathways by binding to active sites of enzymes, thereby blocking substrate access.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(diethoxyphosphoryl)propanoate: Lacks the methoxyimino group, making it less versatile in certain reactions.
Diethyl (methoxyimino)malonate: Similar in structure but with different reactivity due to the malonate backbone.
Uniqueness
Ethyl 3-(diethoxyphosphoryl)-2-(methoxyimino)propanoate is unique due to its combination of the diethoxyphosphoryl and methoxyimino groups, which confer distinct reactivity and versatility in synthetic applications.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications. Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of complex molecules highlight its importance in modern chemistry.
Eigenschaften
CAS-Nummer |
116578-92-8 |
|---|---|
Molekularformel |
C10H20NO6P |
Molekulargewicht |
281.24 g/mol |
IUPAC-Name |
ethyl 3-diethoxyphosphoryl-2-methoxyiminopropanoate |
InChI |
InChI=1S/C10H20NO6P/c1-5-15-10(12)9(11-14-4)8-18(13,16-6-2)17-7-3/h5-8H2,1-4H3 |
InChI-Schlüssel |
LDKNMWUDTMHNSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=NOC)CP(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)
![2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline](/img/structure/B14288659.png)
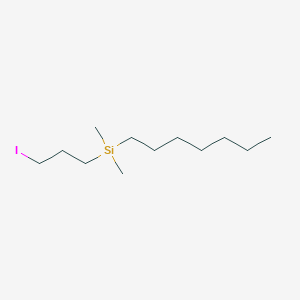
![N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B14288668.png)
![[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde](/img/structure/B14288679.png)
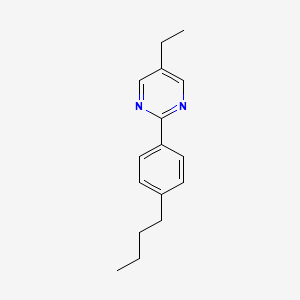
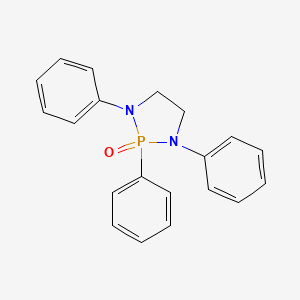
![3,3'-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine](/img/structure/B14288691.png)

